molecular formula C17H28BN3S B4963233 NoName

NoName

Cat. No.: B4963233
M. Wt: 317.3 g/mol
InChI Key: SPIOBRCJKXJDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C17H28BN3S and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.2096992 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dibutyl-3-prop-2-enyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-triene-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BN3S/c1-4-7-12-18(13-8-5-2)20-15-10-9-11-16(20)19-17(22)21(18)14-6-3/h6,9-11,15H,3-5,7-8,12-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIOBRCJKXJDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N(C(=S)NC2=CC=CC=[N+]21)CC=C)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A
  1. Q: One study mentions "NoName 3" as a potential inhibitor of PSEN-1 binding in Alzheimer's disease []. Can you elaborate on the potential downstream effects of such inhibition?
  1. Q: What is the molecular formula, weight, and spectroscopic data for the "this compound" compound mentioned in the Cassia mimosoides var. This compound essential oil study []?

A: Unfortunately, the provided abstract [] doesn't specify a specific "this compound" compound but mentions that phthalides are predominant in the essential oil. To determine the molecular formula, weight, and spectroscopic data, further analysis of the specific phthalide compound would be necessary.

  1. Q: The study on SiCH films for low-k cap layers mentions designing "ideal dielectrics" []. How do the properties of these films, potentially including "this compound" compounds, contribute to their performance and stability in ULSI devices?

A: The study [] focuses on designing SiCH films with specific Si–C2H4–Si networks to achieve a low dielectric constant (low-k) and strong barrier properties. While "this compound" compounds aren't explicitly mentioned in this context, the research highlights how carefully engineered material properties, influenced by composition and structure, are crucial for stability and performance in demanding ULSI applications.

    ANone: None of the provided abstracts [1-27] explicitly describe catalytic properties for compounds labeled as "this compound." The research primarily focuses on other aspects like essential oil composition, pesticide effects, dam safety, and various computational modeling studies.

    1. Q: One study used CI(SD) calculations with BIGGMOLI-NONAME []. What kind of information can these calculations provide about a molecule, even if its exact structure is represented by "this compound"?

    ANone: CI(SD) calculations, even with a placeholder like "this compound," can offer valuable insights into a molecule's electronic structure and potential energy surface. This information can help predict properties like ionization potentials, electron affinities, and excitation energies, which are essential for understanding reactivity, spectroscopy, and other chemical behaviors.

    1. Q: The study on imidazopyridines as anti-malarials used 3D-QSAR modeling []. How does this approach help understand the relationship between a compound's structure and its anti-malarial activity, even if specific compounds are not named?

    A: 3D-QSAR modeling [] analyzes the relationship between the 3D structure of molecules and their biological activity. Even without specific names, researchers can systematically modify the structures within the model and observe how these changes impact predicted activity. This allows for identifying key structural features contributing to anti-malarial activity and guides the design of potentially more potent compounds.

      ANone: Developing stable formulations for complex biological systems presents several challenges. These include maintaining the compound's stability in physiological conditions (pH, enzymes), ensuring appropriate drug release and absorption, minimizing toxicity and side effects, and overcoming biological barriers like cell membranes and the blood-brain barrier. Researchers often employ various strategies like encapsulation, chemical modifications, and novel delivery systems to address these challenges.

        ANone: The emergence of drug resistance is a significant challenge in treating malaria. Exploring new drug targets and mechanisms of action is crucial for overcoming this resistance. By targeting different stages of the parasite's lifecycle or essential pathways not affected by existing drugs, researchers aim to develop novel therapies that remain effective against resistant strains.

      1. Q: Several studies mention using techniques like gas chromatography (GC) [, ] and positron annihilation spectroscopy []. How can such analytical methods contribute to research on novel compounds, even if they are not specifically named?

      A: Analytical methods are fundamental in characterizing and quantifying compounds, including those referred to as "this compound." GC [, ] can separate and identify volatile components within mixtures, providing insights into composition and potential biological activity. Positron annihilation spectroscopy [] helps analyze the pore structure and defects in materials, which is crucial for understanding properties like barrier function and stability. These techniques are essential for characterizing novel compounds, optimizing their synthesis, and understanding their behavior in various applications.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.